molecular formula C18H13Cl3N2O3 B10885657 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one

4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one

Cat. No.: B10885657
M. Wt: 411.7 g/mol
InChI Key: QJLIVPIOOBMECF-LFYBBSHMSA-N
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Description

The compound 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one is a pyrazol-3-one derivative featuring a conjugated cyclohexadienone moiety and multiple halogen substituents. Tools like SHELX (for crystallographic refinement) and Multiwfn (for electronic structure analysis) are critical for characterizing such compounds .

Properties

Molecular Formula

C18H13Cl3N2O3

Molecular Weight

411.7 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C18H13Cl3N2O3/c1-9-12(5-10-6-15(21)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-13(19)14(20)8-11/h3-8,24H,1-2H3/b12-5+

InChI Key

QJLIVPIOOBMECF-LFYBBSHMSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach (Patent-Based Protocol)

Source : Adapted from US3812145A and CN103044393A

Step 1: Formation of Pyrazolone Core

Reagents :

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq)

  • 3,4-Dichlorobenzaldehyde (1.2 eq)

  • Imidazole-DMU melt (30:70 w/w) as catalyst

Conditions :

  • Temperature: 70°C

  • Time: 6–8 h (monitored by TLC)

  • Yield: 78–82%

Mechanism :

Catalyst-Free One-Pot Synthesis

Source : Adapted from PMC4908533 and ACS JOC

Procedure :

  • Initial Condensation :

    • 3,4-Dichlorophenylhydrazine (1.0 eq) reacts with ethyl acetoacetate (1.5 eq) in ethanol to form hydrazone.

  • Cyclization :

    • Add 3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde (1.1 eq) and H₂O₂ (0.5 eq).

  • Oxidative Rearomatization :

    • Stir at 50°C for 4 h under air.

Advantages :

  • No external catalysts required

  • Total yield: 70%

  • Purity: >95% (HPLC)

Limitations :

  • Scalability issues due to exothermic oxidative step.

Comparative Analysis of Methods

ParameterMulti-Step CondensationCatalyst-Free One-Pot
Total Yield65–70%70%
Reaction Time18–24 h6–8 h
Purification DifficultyHigh (column chromatography)Moderate (recrystallization)
Z/E Selectivity9:18:1
ScalabilityPilot-scale demonstratedLab-scale only

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve cyclocondensation rates but promote side reactions.

  • Eco-friendly alternatives : Ethanol/water mixtures reduce environmental impact without compromising yield.

Temperature Control

  • Pyrazolone formation requires strict control at 70±2°C to prevent decarboxylation.

  • Exothermic steps (e.g., H₂O₂ addition) demand gradual reagent addition.

Analytical Characterization

Techniques Used :

  • X-ray Crystallography : Confirms Z-configuration via dihedral angles (34.80° between pyrazolone and phenyl rings).

  • ¹⁹F NMR : Detects residual fluorine in intermediates (δ = -112 ppm).

  • HRMS : m/z 411.7 [M+H]⁺ matches theoretical molecular weight.

Industrial-Scale Considerations

Patent Insights (US3812145A, WO2017084995A1):

  • Cost Optimization : Replacing chromatographic purification with antisolvent crystallization reduces production costs by 40%.

  • Waste Management : Acetonitrile recovery systems achieve >90% solvent reuse.

  • Safety : Automated pH control prevents HCl gas release during imine formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its anti-inflammatory and analgesic properties. Its pyrazolone core is a common motif in many pharmaceutical agents.

Industry

In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-3-One Derivatives

describes pyrazol-3-one derivatives with coumarin and benzodiazepine substituents (e.g., compounds 4g and 4h ) . These share the pyrazol-3-one core but differ in substituent complexity. Key comparisons include:

  • Synthetic Challenges : Halogenation (e.g., Cl, OMe) in the target compound could necessitate regioselective reactions, similar to the tetrazole and diazepine couplings in .

Halogenated Heterocycles

–8 highlight halogenated dithiazole and azine derivatives (e.g., 1i , 1j ) . While their cores differ, trends in halogen substituent effects are instructive:

  • Yield Optimization : Chlorine substituents (e.g., 1i : 75–85% yield) often improve reaction efficiency due to enhanced stability and electronic activation . This suggests the target compound’s dichlorophenyl group may similarly stabilize intermediates during synthesis.
  • Electronic Properties : Halogens increase molecular polarity and influence charge distribution, as analyzed via Multiwfn for related systems .

Table 1. Yields of Halogenated Azine Derivatives (Adapted from )

Substituent Yield Range (%) Notable Trends
2-Cl-pyrid-3-yl (1i ) 71–85 High yields due to Cl activation
4-Cl-pyrid-3-yl (1j ) 60–76 Moderate yields, steric effects
Pyrid-4-yl (1k ) 3–21 Low yields, minimal activation
5-NC-pyrimid-4-yl (1m ) 15–61 Variable, depends on nitrile group

Key Insight: Chlorine substituents (e.g., 1i) consistently outperform non-halogenated analogs, aligning with the target compound’s design strategy.

Research Findings and Methodological Insights

  • Crystallographic Tools: SHELX and ORTEP are essential for resolving stereochemistry in Z-configuration systems like the target compound’s cyclohexadienone moiety .
  • Synthetic Parallels : The high yields of chlorinated analogs in suggest that the target compound’s dichlorophenyl group may facilitate efficient synthesis .

Biological Activity

The compound 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C18H15Cl2N2O3C_{18}H_{15}Cl_2N_2O_3 with a molecular weight of approximately 396.23 g/mol. The structure features a pyrazolone core substituted with a dichlorophenyl group and a chloromethoxy cyclohexadiene moiety, which may contribute to its biological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in melanoma cells and inhibits cell proliferation. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism of Action
Melanoma (VMM917)12.5Induces apoptosis via mitochondrial dysfunction
Breast Cancer (MCF7)15.0Inhibits cell cycle progression at G2/M phase
Lung Cancer (A549)10.0Promotes oxidative stress and DNA damage

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action is believed to involve disruption of the bacterial cell membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Bacillus subtilis30
Escherichia coli50

Case Studies

  • Melanoma Treatment : A study published in the International Journal of Biology and Chemistry investigated the selective cytotoxicity of this compound on melanoma cells. The results showed a 4.9-fold increase in cytotoxicity compared to normal cells, indicating its potential as an alternative chemotherapeutic agent in melanoma therapy .
  • Antibacterial Efficacy : Another research highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential role in treating infections caused by multidrug-resistant pathogens. The study emphasized the need for further investigations into its pharmacokinetic properties and safety profile before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, Vilsmeier–Haack formylation of substituted pyrazolones (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) followed by coupling with chlorinated cyclohexadienone derivatives under reflux conditions in ethanol or DMF (70–90°C, 6–12 hours). Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >90% purity .
  • Key Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for aldehyde intermediates) are pivotal for minimizing side products like over-oxidized byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : Confirm Z-configuration of the methylidene group via coupling constants (e.g., 3JH,H^3J_{H,H} ≈ 12 Hz for Z-isomers in pyrazole derivatives) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ with <3 ppm error .

Q. What preliminary assays are recommended to screen its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli; 24-hour incubation).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} determination, 48-hour exposure).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) at 10 µM concentration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, anisotropic displacement parameters (ADPs) clarify bond-length discrepancies (e.g., C=O vs. C–O in the cyclohexadienone moiety). ORTEP-3 visualizes thermal ellipsoids to confirm Z-configuration and dihedral angles (<5° deviation from ideal geometry) .
  • Case Study : A 2023 study resolved conflicting NMR data (ambiguous NOE signals) via SC-XRD, confirming the Z-isomer’s dominance (85% occupancy in the unit cell) .

Q. What strategies mitigate low yields in coupling reactions involving dichlorophenyl groups?

  • Methodological Answer : Optimize via Design of Experiments (DoE):

  • Variables : Catalyst loading (Pd(OAc)2_2, 2–5 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).
  • Response Surface Models : Identify interactions (e.g., higher Pd loading in THF increases yield by 15% but raises Pd contamination).
  • Validation : LC-MS tracking of intermediates (e.g., dichlorophenyl-allyl intermediates) to abort failed reactions early .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical motifs (e.g., dichlorophenyl for hydrophobic interactions; pyrazol-3-one for H-bonding).
  • Docking Studies : AutoDock Vina simulations against target proteins (e.g., COX-2; ∆G ≤ −8 kcal/mol indicates high affinity).
  • Data Table :
DerivativeSubstituent ModificationsIC50_{50} (EGFR)MIC (S. aureus)
ParentNone1.2 µM8 µg/mL
Derivative A–OCH3_3 → –CF3_30.7 µM4 µg/mL
Derivative B–Cl → –Br2.5 µM12 µg/mL
  • Conclusion : Electron-withdrawing groups (e.g., –CF3_3) enhance kinase inhibition but reduce solubility .

Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Contradictory Evidence : Some studies report decomposition at pH < 4 (), while others note stability at pH 3–6 ().
  • Resolution : Conduct accelerated stability studies (40°C/75% RH, 0.1 M HCl vs. acetate buffer, pH 3.5). Monitor via HPLC:
  • Degradation Products : Hydrolysis of the methoxy group (→ –OH) at pH < 3.5.
  • Mitigation : Formulate with enteric coatings (pH-dependent release) or replace –OCH3_3 with stable surrogates (e.g., –OCF3_3) .

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